6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with notable chemical properties and potential applications in various scientific fields. Its IUPAC name reflects its intricate structure, which includes a tricyclic framework and multiple functional groups. The compound is classified under triazatricyclo compounds, which are characterized by their unique nitrogen-containing rings.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where its properties and potential applications are documented. It is identified by the CAS number 1198475-41-0, facilitating its reference in scientific literature and research.
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen atoms within its ring structure. It is also classified as a potential pharmaceutical candidate due to its biological activity.
The synthesis of 6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves several key steps:
The synthesis requires careful control of reaction conditions (temperature, pressure) and purification techniques (such as chromatography) to isolate the desired product efficiently.
The molecular structure of 6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C10H6ClN3OS |
Molecular Weight | 244.68 g/mol |
InChI Key | PXJCORWHNOPULQ-UHFFFAOYSA-N |
SMILES | ClC1=C(N=N)C(N=C1)S(C)C=O |
The compound features a complex arrangement of atoms including chlorine (Cl), nitrogen (N), sulfur (S), and oxygen (O). This diversity contributes to its unique chemical reactivity and potential biological functions.
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo several types of chemical reactions:
The specific conditions for these reactions (solvent choice, temperature) significantly influence the yield and purity of the product obtained.
The mechanism of action for 6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene may involve interactions with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit significant biological activities including anticancer properties and enzyme inhibition capabilities.
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exhibits several notable physical properties:
Key chemical properties include:
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several potential applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0